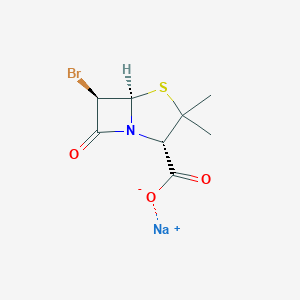

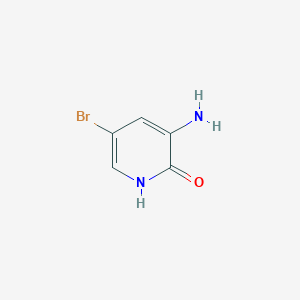

Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Overview

Description

The compound is a sodium salt of a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic . It has bactericidal activity and binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the bacterial cell wall .

Synthesis Analysis

The compound is a penicillin derivative commonly used in the form of its sodium or potassium salts in the treatment of a variety of infections . It is effective against most gram-positive bacteria and against gram-negative cocci .Molecular Structure Analysis

The molecular formula of the compound is C16H18N3NaO4S . The compound is an organic sodium salt and contains an ampicillin .Chemical Reactions Analysis

The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction .Physical and Chemical Properties Analysis

The compound is a sodium salt and its molecular weight is 371.4 g/mol . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

Gibbs Free Energy and Activation Free Energy of Complexation

A study conducted by Helmy, Gomaa, and Abou Eleef (2017) focused on the complexation reaction of Sodium (2S,5R,6R)-6-{[(2R)-2-amino-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Ampicillin sodium salt) with Ca+2 and Ba+2 ions in methanol. The research concluded the formation of 1:1 and 2:1 (M:L) stoichiometric complexes, determining the formation constants and thermodynamic parameters like Gibbs free energies of these complexes. This study provides valuable insights into the thermodynamic properties of ampicillin sodium salt's complexation with divalent cations, which could be relevant for developing new chemical reactions and understanding the compound's behavior in various solvents and temperatures (Helmy, Gomaa, & Abou Eleef, 2017).

Molar Enthalpy of Crystallization

Su and Wang (2010) estimated the molar enthalpies of crystallization of (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in sodium sulfate and ammonium sulfate aqueous solutions. Their findings showed a positive effect of temperature on solubility, leading to an exothermic crystallization process. This research could contribute to the understanding of the crystallization process of related compounds in different electrolyte solutions, which is crucial for pharmaceutical synthesis and material science (Su & Wang, 2010).

Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-lactams

Mollet, D’hooghe, and Kimpe (2012) presented a methodology for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, which are related to the chemical structure of interest. This research is particularly relevant for the field of drug design, offering a new route for creating bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, potentially useful for developing new pharmaceuticals (Mollet, D’hooghe, & Kimpe, 2012).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

sodium;(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQBTVSBACSUEH-ZXSAOVMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrNNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223566 | |

| Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73335-78-1 | |

| Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073335781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)